

In-depth Technical Guide: Safety and Toxicity Profile of Org 21465

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Org 21465	
Cat. No.:	B1677469	Get Quote

Disclaimer: Initial searches for the safety and toxicity profile of a compound designated "**Org 21465**" did not yield information related to a pharmaceutical or chemical agent. The identifier "21465" is prominently associated with a lawn mower model from a specific brand.[1][2][3] The following guide is a generalized template to illustrate the expected structure and content for a comprehensive safety and toxicity profile of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X," for a scientific audience.

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Compound X, a novel investigational drug. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the potential adverse effects of Compound X and to establish a safe starting dose for first-in-human clinical trials. The overall profile of Compound X suggests a manageable safety profile under the proposed clinical use conditions.

Introduction

Compound X is a [briefly describe class of molecule, e.g., small molecule inhibitor] targeting the [mention molecular target] signaling pathway, which is implicated in [mention disease area]. Understanding the safety and toxicity profile of Compound X is critical for its continued development and for ensuring patient safety. This guide summarizes the key findings from pivotal non-clinical safety studies, including single-dose and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of Compound X on major physiological systems.

Cardiovascular Safety

Experimental Protocol:

- Study Type: In vitro hERG assay and in vivo cardiovascular telemetry in cynomolgus monkeys.
- hERG Assay: Patch-clamp electrophysiology was used to evaluate the inhibitory effect of Compound X on the hERG potassium channel expressed in HEK293 cells.
- Telemetry Study: Cynomolgus monkeys were surgically implanted with telemetry transmitters to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. Animals were administered single oral doses of Compound X at 0, 10, 30, and 100 mg/kg.

Data Summary:

Assay	Endpoint	Result
hERG In Vitro Assay	IC50	> 30 μM
Telemetry (Cynomolgus)	No Observed Adverse Effect Level (NOAEL)	100 mg/kg
Telemetry (Cynomolgus)	QT Interval Correction (QTc)	No significant change at any dose level

Central Nervous System (CNS) Safety

Experimental Protocol:

Study Type: Functional observational battery (FOB) in Sprague-Dawley rats.

 Methodology: A battery of tests was performed to assess behavioral and neurological changes in rats following a single oral dose of Compound X at 0, 50, 150, and 500 mg/kg.
 Observations were made at 1, 4, 8, and 24 hours post-dose.

Data Summary:

Study Type	Endpoint	NOAEL	Observations at High Dose (500 mg/kg)
FOB (Rat)	CNS Safety	150 mg/kg	Mild, transient sedation at 4 hours post-dose

Toxicology

Toxicology studies were designed to evaluate the systemic and local toxicity of Compound X following single and repeated administrations.

Single-Dose Toxicity

Experimental Protocol:

- Species: Mouse (CD-1) and Rat (Sprague-Dawley).
- Route of Administration: Oral gavage.
- Dose Levels (Mouse): 0, 500, 1000, 2000 mg/kg.
- Dose Levels (Rat): 0, 500, 1000, 2000 mg/kg.
- · Observation Period: 14 days.

Data Summary:

Species	Route	Maximum Tolerated Dose (MTD)	Lethal Dose (LD50)	Key Findings
Mouse	Oral	> 2000 mg/kg	Not Determined	No mortality or significant clinical signs
Rat	Oral	1000 mg/kg	> 2000 mg/kg	Transient piloerection and lethargy at 2000 mg/kg

Repeat-Dose Toxicity

Experimental Protocol:

- Study Type: 28-day oral toxicity study in rats and cynomolgus monkeys.
- Dosing: Daily oral gavage.
- Rat Dose Groups: 0, 10, 30, 100 mg/kg/day.
- Monkey Dose Groups: 0, 5, 15, 45 mg/kg/day.
- Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), organ weights, and histopathology.

Data Summary: 28-Day Rat Study

Parameter	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Findings at 100 mg/kg/day
Clinical Pathology	30	Liver	Mild, reversible increases in ALT and AST
Organ Weights	30	Liver	Increased liver weight
Histopathology	30	Liver	Minimal to mild centrilobular hepatocellular hypertrophy (considered an adaptive change)

Data Summary: 28-Day Monkey Study

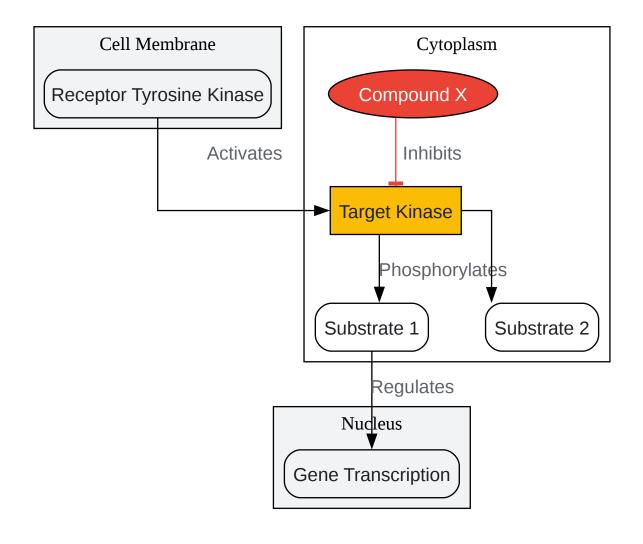
Parameter	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Findings at 45 mg/kg/day
Clinical Pathology	15	None identified	No treatment-related changes observed
Organ Weights	45	None identified	No treatment-related changes observed
Histopathology	45	None identified	No treatment-related microscopic findings

Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Compound X.

Experimental Protocols:

• Ames Test: Bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9).


- In Vitro Chromosomal Aberration Test: Conducted in human peripheral blood lymphocytes (HPBLs).
- In Vivo Micronucleus Test: Performed in the bone marrow of CD-1 mice.

Data Summary:

Assay	Metabolic Activation	Result
Ames Test	With and Without S9	Negative
In Vitro Chromosomal Aberration Test	With and Without S9	Negative
In Vivo Micronucleus Test	N/A	Negative

Visualizations Signaling Pathway of Compound X



Click to download full resolution via product page

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow for 28-Day Toxicity Study

Click to download full resolution via product page

Caption: Workflow for the 28-day repeat-dose toxicity studies.

Conclusion

The non-clinical data package for Compound X indicates that it is non-genotoxic and has a well-defined safety profile in rodent and non-rodent species. The primary target organ of toxicity in rats was the liver, with effects characterized as adaptive and reversible at the doses tested. No target organs were identified in monkeys. The safety pharmacology studies did not reveal any significant cardiovascular or CNS liabilities. These findings support the progression of Compound X into Phase 1 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. savoyequipment.com [savoyequipment.com]
- 2. | Toro [toro.com]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Safety and Toxicity Profile of Org 21465]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677469#org-21465-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com